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Compound of Interest

Compound Name:
4-Fluoro-3-

(methylsulfonyl)benzaldehyde

Cat. No.: B113277 Get Quote

Introduction: The Strategic Importance of 4-Fluoro-
3-(methylsulfonyl)benzaldehyde
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and

sulfonyl groups into drug candidates is a well-established approach to enhance

pharmacological properties. 4-Fluoro-3-(methylsulfonyl)benzaldehyde emerges as a pivotal

pharmaceutical intermediate, uniquely functionalized to serve as a versatile building block in

the synthesis of complex therapeutic agents. Its aldehyde group provides a reactive handle for

a multitude of chemical transformations, while the fluoro and methylsulfonyl substituents on the

phenyl ring offer medicinal chemists the tools to fine-tune a molecule's metabolic stability,

binding affinity, and pharmacokinetic profile.

This guide provides an in-depth exploration of 4-Fluoro-3-(methylsulfonyl)benzaldehyde,

offering detailed application notes and experimental protocols for its use in the synthesis of

high-value pharmaceutical targets, with a particular focus on its role in the development of

kinase inhibitors.

Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of a starting material is

paramount for its effective and safe utilization in any synthetic workflow.
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Property Value Reference

CAS Number 914636-50-3 [1][2]

Molecular Formula C₈H₇FO₃S [1][2]

Molecular Weight 202.20 g/mol

Appearance Solid

Storage Room temperature [2]

Purity Typically ≥95% [2]

Safety and Handling:

4-Fluoro-3-(methylsulfonyl)benzaldehyde is classified as an acute oral toxicant (Category 4)

and requires careful handling in a well-ventilated laboratory setting. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. For detailed safety information, consult the material safety data sheet (MSDS)

provided by the supplier.

Core Application: Synthesis of Bruton's Tyrosine
Kinase (BTK) Inhibitors
A primary and high-impact application of 4-Fluoro-3-(methylsulfonyl)benzaldehyde is in the

synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial signaling enzyme in B-

cell and myeloid cell pathways, making it a validated therapeutic target for various B-cell

malignancies and autoimmune diseases.[3] The structural motifs derived from this

benzaldehyde are integral to the pharmacophore of several potent and selective BTK inhibitors,

such as spebrutinib and related compounds.[3][4][5]

The aldehyde functionality of 4-fluoro-3-(methylsulfonyl)benzaldehyde is typically exploited

in reductive amination reactions to couple with amine-containing fragments, thereby

constructing a key carbon-nitrogen bond in the target molecule.
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The following protocols are representative of the key transformations involving 4-Fluoro-3-
(methylsulfonyl)benzaldehyde. Researchers should adapt these procedures to their specific

substrates and scales.

Protocol 1: Reductive Amination with a Chiral Amine
Reductive amination is a cornerstone reaction for the introduction of amine functionalities. This

one-pot procedure involves the in-situ formation of an imine from the aldehyde and a primary or

secondary amine, followed by its immediate reduction to the corresponding amine. This method

is widely favored for its efficiency and operational simplicity.

This protocol details the reductive amination of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
with a representative chiral amine, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Reductive Amination

4-Fluoro-3-(methylsulfonyl)benzaldehyde Imine Intermediate+

Chiral Amine
(e.g., (R)-piperidin-3-amine)

Amine Product
+

Reducing Agent
(e.g., NaBH(OAc)₃)

Click to download full resolution via product page

Reductive Amination Workflow

Materials:

4-Fluoro-3-(methylsulfonyl)benzaldehyde (1.0 eq)

Chiral amine (e.g., (R)-tert-butyl 3-aminopiperidine-1-carboxylate) (1.1 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous

Acetic acid (catalytic amount)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-
(methylsulfonyl)benzaldehyde (1.0 eq) and the chiral amine (1.1 eq).

Dissolve the starting materials in anhydrous dichloromethane (DCM).

Add a catalytic amount of acetic acid to the solution to facilitate imine formation. Stir the

reaction mixture at room temperature for 1-2 hours.

Monitor the formation of the imine by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise

to the reaction mixture. Caution: The addition may be exothermic.

Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is

complete as monitored by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude

product.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired

amine.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly

effective for reductive aminations. It is less reactive towards aldehydes and ketones

compared to the iminium ion intermediate, minimizing side reactions.

Acetic acid acts as a catalyst to protonate the carbonyl oxygen, activating the aldehyde

towards nucleophilic attack by the amine and promoting the dehydration of the hemiaminal

intermediate to the imine.

Anhydrous conditions are crucial for the efficient formation of the imine intermediate, as the

presence of water can shift the equilibrium back towards the starting materials.

Visualization of a Key Synthetic Pathway
The following diagram illustrates a common synthetic route for a pyrazolopyrimidine-based BTK

inhibitor, where a reductive amination involving a substituted benzaldehyde is a critical step.
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Synthetic Pathway to a BTK Inhibitor

Conclusion
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a high-value intermediate whose strategic utility

in pharmaceutical synthesis is well-demonstrated, particularly in the construction of potent

kinase inhibitors. The protocols and insights provided herein are intended to empower

researchers in drug discovery and development to effectively leverage the unique chemical

attributes of this versatile building block. A disciplined approach to reaction optimization and

safety, grounded in the principles of mechanistic understanding, will undoubtedly facilitate the

successful application of this compound in the synthesis of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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